Product packaging for Bromomethyl 4-methylphenyl sulfone(Cat. No.:CAS No. 37891-95-5)

Bromomethyl 4-methylphenyl sulfone

Cat. No.: B3052014
CAS No.: 37891-95-5
M. Wt: 249.13 g/mol
InChI Key: KMWBOUMDQCYJHD-UHFFFAOYSA-N
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Description

Significance of Organosulfur Compounds in Modern Chemistry

Organosulfur compounds are a vital class of molecules characterized by at least one carbon-sulfur bond. taylorandfrancis.com Their presence is pervasive, from essential amino acids like cysteine and methionine to life-saving antibiotics such as penicillin and sulfa drugs. wikipedia.org The significance of these compounds extends into numerous fields:

Medicinal Chemistry: A vast number of pharmaceutical agents contain sulfur. taylorandfrancis.com For instance, sulfonamide drugs were among the earliest successful antibacterial agents. taylorandfrancis.com

Agrochemicals: Many pesticides and herbicides rely on organosulfur motifs for their biological activity. taylorandfrancis.com

Materials Science: The inclusion of sulfur in polymers can impart unique thermal and mechanical properties. nih.gov

Natural Products: Organosulfur compounds are abundant in nature, contributing to the flavors and aromas of foods like garlic and shiitake mushrooms. chemeurope.com

The diverse applications of organosulfur compounds underscore their importance in both biological systems and synthetic chemistry. nih.gov

The Sulfonyl Moiety: Electronic Properties and Chemical Versatility as a Building Block

The sulfonyl group (-SO2-) is a highly versatile functional group that significantly influences the properties of a molecule. sioc-journal.cn Its key characteristics include:

Electronic Properties: The sulfur atom in a sulfonyl group is in a high oxidation state, making the group strongly electron-withdrawing. This polarity is crucial in activating adjacent parts of the molecule for chemical reactions. taylorandfrancis.com The sulfonyl group can also act as a hydrogen-bond acceptor, which is important for molecular interactions, particularly in biological contexts. sioc-journal.cn

Chemical Versatility: The sulfonyl group is a stable and robust functional group, often used to increase the metabolic stability of drug molecules. sioc-journal.cn It serves as a valuable building block in organic synthesis, participating in a wide array of reactions. Aryl alkyl sulfones, for example, can be synthesized through various methods, including the oxidation of sulfides and the reaction of sulfinates with alkylating agents. researchgate.netorganic-chemistry.org

The unique electronic nature and stability of the sulfonyl moiety make it an indispensable tool for chemists to fine-tune the properties and reactivity of organic molecules.

Strategic Importance of Benzylic Halides in Functional Group Interconversion and Carbon-Carbon Bond Formation

Benzylic halides are compounds where a halogen atom is attached to a carbon atom that is directly bonded to an aromatic ring. masterorganicchemistry.com This structural feature confers unique reactivity, making them highly valuable in organic synthesis.

Functional Group Interconversion: The halogen atom in a benzylic halide is a good leaving group, readily participating in nucleophilic substitution reactions (both SN1 and SN2 mechanisms). vanderbilt.eduyoutube.com This allows for the straightforward conversion of the benzylic halide into a wide range of other functional groups, such as alcohols, ethers, nitriles, and amines. masterorganicchemistry.comgoogle.com

Carbon-Carbon Bond Formation: Benzylic halides are excellent electrophiles for Friedel-Crafts alkylation reactions and other carbon-carbon bond-forming processes. This enables the construction of more complex carbon skeletons. masterorganicchemistry.com The benzylic C-H bonds are also relatively weak, making them susceptible to radical reactions like bromination, which further expands their synthetic utility. masterorganicchemistry.com

The strategic placement of a halogen at the benzylic position provides a versatile handle for chemists to manipulate and elaborate aromatic compounds.

Contextualizing Bromomethyl 4-Methylphenyl Sulfone within Contemporary Synthetic Methodologies

This compound is a molecule that perfectly embodies the convergence of the concepts discussed above. It is an aryl alkyl sulfone that also possesses a reactive benzylic bromide. This dual functionality makes it a highly valuable reagent in modern organic synthesis.

The reactivity of this compound allows it to participate in a variety of transformations. The bromo- group can be displaced by a wide range of nucleophiles, while the sulfonyl group can influence the reactivity of the aromatic ring and provide a site for further modification. This makes it a key intermediate in the synthesis of more complex molecules with potential applications in various fields of chemistry.

Physicochemical Properties of this compound

PropertyValue
CAS Number Not explicitly found for the 4-methylphenyl derivative, but the parent compound, bromomethyl phenyl sulfone, is 19169-90-5. sigmaaldrich.com
Molecular Formula C8H9BrO2S
Molecular Weight 249.12 g/mol
Melting Point The melting point for the parent bromomethyl phenyl sulfone is 51-53 °C. sigmaaldrich.com
Appearance Likely a solid at room temperature, similar to the parent compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9BrO2S B3052014 Bromomethyl 4-methylphenyl sulfone CAS No. 37891-95-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(bromomethylsulfonyl)-4-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2S/c1-7-2-4-8(5-3-7)12(10,11)6-9/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMWBOUMDQCYJHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50283205
Record name 1-(Bromomethanesulfonyl)-4-methylbenzene
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Molecular Weight

249.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37891-95-5
Record name NSC30371
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(Bromomethanesulfonyl)-4-methylbenzene
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Record name BROMOMETHYL P-TOLYL SULFONE
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Synthetic Methodologies for Bromomethyl 4 Methylphenyl Sulfone and Analogous Structures

Direct Halogenation Approaches

The introduction of a bromine atom at the benzylic position of a pre-formed sulfone is a common and effective strategy. This is typically accomplished through free-radical substitution reactions.

Free-Radical Benzylic Bromination Using N-Bromosuccinimide (NBS) and Radical Initiators (e.g., Benzoyl Peroxide)

The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as a brominating agent, is a cornerstone for benzylic bromination. nih.govyoutube.com This method is highly effective for the conversion of methyl p-tolyl sulfone to bromomethyl 4-methylphenyl sulfone. The reaction is initiated by a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), or by photochemical means (e.g., light). nih.govresearchgate.net

The generally accepted mechanism involves the homolytic cleavage of the initiator to generate radicals. These radicals then abstract a hydrogen atom from the trace amounts of HBr present, which in turn reacts with NBS to produce a low concentration of molecular bromine (Br₂). researchgate.netmasterorganicchemistry.com The Br₂ is then homolytically cleaved by the initiator or light to form bromine radicals (Br•). The bromine radical abstracts a hydrogen atom from the benzylic carbon of the methyl p-tolyl sulfone, creating a resonance-stabilized benzylic radical. This benzylic radical then reacts with a molecule of Br₂ to yield the desired this compound and another bromine radical, which continues the radical chain reaction. youtube.com

The use of NBS is crucial as it maintains a low and constant concentration of Br₂, which favors the desired radical substitution over potential electrophilic aromatic substitution on the electron-rich phenyl ring. nih.govresearchgate.net

Table 1: Conditions for Free-Radical Benzylic Bromination

SubstrateReagentsInitiatorSolventProductRef.
Methyl p-tolyl sulfoneN-Bromosuccinimide (NBS)Benzoyl PeroxideCarbon TetrachlorideThis compound masterorganicchemistry.com
TolueneN-Bromosuccinimide (NBS)Light/HeatCarbon TetrachlorideBenzyl (B1604629) bromide youtube.com
AlkylbenzenesN-Bromosuccinimide (NBS)Radical InitiatorVariousBenzylic Bromides nih.gov

Regioselectivity and Stereocontrol in Benzylic Bromination

The high regioselectivity of benzylic bromination is a key feature of this reaction. The preference for substitution at the benzylic position is attributed to the lower bond dissociation energy of the benzylic C-H bond compared to other C-H bonds in the molecule. researchgate.net This is due to the resonance stabilization of the resulting benzylic radical, where the unpaired electron can be delocalized over the adjacent aromatic ring. youtube.comresearchgate.net

The presence of the strongly electron-withdrawing sulfonyl group (-SO₂-) para to the methyl group in methyl p-tolyl sulfone influences the reactivity. While electron-withdrawing groups can destabilize adjacent carbocations, their effect on radical stability is more complex. Theoretical studies on substituted benzyl radicals suggest that both electron-donating and electron-withdrawing substituents can affect the stability and reactivity. youtube.com However, the overriding factor for regioselectivity in this case remains the unique stability afforded by the benzylic position, ensuring that bromination occurs almost exclusively at the methyl group rather than on the aromatic ring. nih.gov

In cases where a chiral center is formed during bromination, the reaction typically proceeds with little to no stereocontrol, leading to a racemic mixture of products. This is because the intermediate benzylic radical is planar, and the subsequent attack by the bromine atom can occur from either face with equal probability. nih.gov

Convergent and Divergent Synthetic Routes for the Sulfone Moiety

Oxidative Strategies from Sulfides and Sulfoxides

One of the most common and straightforward methods for the preparation of sulfones is the oxidation of the corresponding sulfides. thieme-connect.comorganic-chemistry.org In the context of synthesizing the precursor for our target molecule, methyl p-tolyl sulfide (B99878) would be oxidized to methyl p-tolyl sulfone. This oxidation proceeds in two steps, with the intermediate formation of a sulfoxide (B87167). thieme-connect.com

A variety of oxidizing agents can be employed for this transformation. Hydrogen peroxide (H₂O₂) is a common and relatively green oxidant, often used in the presence of a catalyst. organic-chemistry.orgresearchgate.net Other reagents include potassium permanganate (B83412) (KMnO₄), meta-chloroperoxybenzoic acid (m-CPBA), and Oxone®. nih.gov The choice of oxidant and reaction conditions can allow for selective oxidation to either the sulfoxide or the sulfone. Generally, stronger oxidizing conditions, such as higher temperatures and an excess of the oxidant, favor the formation of the sulfone. thieme-connect.com

Table 2: Oxidizing Agents for Sulfide to Sulfone Conversion

Sulfide SubstrateOxidizing AgentConditionsProductRef.
Methyl p-tolyl sulfideHydrogen PeroxideAcetic AcidMethyl p-tolyl sulfone rsc.org
Various SulfidesHydrogen Peroxide2,2,2-Trifluoroacetophenone (catalyst)Sulfones organic-chemistry.org
Various SulfidesUrea-Hydrogen Peroxide/Phthalic AnhydrideEthyl AcetateSulfones researchgate.net
Various SulfidesOxone®Diethylamine (catalyst)Sulfones nih.gov

Formation from Sulfonyl Chlorides and Other Sulfonic Acid Derivatives

An alternative and widely used approach to sulfones involves the reaction of sulfonyl chlorides with organometallic reagents or other nucleophiles. To synthesize methyl p-tolyl sulfone, p-toluenesulfonyl chloride can be reacted with a methylating agent. rsc.orgrsc.org For instance, the reaction of p-toluenesulfonyl chloride with a methyl Grignard reagent (CH₃MgBr) or methyl lithium (CH₃Li) would yield the desired sulfone.

Another common method involves the reduction of the sulfonyl chloride to a sulfinate salt, followed by alkylation. For example, p-toluenesulfonyl chloride can be reduced with sodium sulfite (B76179) to form sodium p-toluenesulfinate, which is then alkylated with a methylating agent like methyl iodide or dimethyl sulfate (B86663) to give methyl p-tolyl sulfone. researchgate.netrsc.org

Sustainable and Advanced Synthetic Strategies for Organosulfur Compounds

In recent years, there has been a significant drive towards the development of more sustainable and efficient methods for the synthesis of organosulfur compounds, including sulfones. These strategies focus on improving atom economy, reducing the use of hazardous reagents and solvents, and employing milder reaction conditions.

For the oxidation of sulfides to sulfones, the use of hydrogen peroxide as a "green" oxidant is a prime example of a more sustainable approach, as the only byproduct is water. thieme-connect.comrsc.org Catalyst- and solvent-free oxidations of sulfides using aqueous H₂O₂ have been reported, offering a highly atom-economic route to sulfones. rsc.org The use of organocatalysts, such as 2,2,2-trifluoroacetophenone, with H₂O₂ also provides an environmentally benign method for selective sulfone synthesis. organic-chemistry.org

Advanced strategies for the formation of the C-S bond in sulfones include direct C-H functionalization. researchgate.netbohrium.com These methods bypass the need for pre-functionalized starting materials like organohalides or organometallic reagents, thus offering a more direct and atom-economical route to sulfones. Transition-metal-catalyzed C-H sulfonylation has emerged as a powerful tool for this purpose. researchgate.netbohrium.com

Photocatalysis represents another frontier in sustainable sulfone synthesis. rsc.orgacs.org Visible-light-mediated reactions allow for the formation of sulfones under mild conditions, often with high selectivity. For example, photocatalytic methods have been developed for the synthesis of sulfones from sulfonyl chlorides and alkenes, as well as from aryl halides and sulfinates. researchgate.net These light-driven transformations offer a safer and more sustainable alternative to traditional methods that often require high temperatures and stoichiometric promoters. acs.org

Photoredox Catalysis in Sulfone Synthesis

Visible-light photoredox catalysis has emerged as a powerful strategy for constructing carbon-sulfur bonds under mild conditions. nih.gov These methods typically involve the generation of radical intermediates, which then participate in coupling reactions to form the desired sulfone products.

A variety of precursors can be utilized to generate the key sulfonyl radicals. For instance, Katritzky salts, which are N-alkylpyridinium salts, can serve as alkyl radical precursors. rsc.org Under visible-light irradiation and in the presence of a photocatalyst, these salts undergo a single-electron reduction to generate alkyl radicals. These radicals can then be trapped by sulfur dioxide (SO₂), leading to the formation of alkylsulfonyl radicals, which subsequently react to produce diverse sulfones in good to excellent yields. rsc.org

Another approach involves the use of alkyl and aryl bromides as starting materials in a cross-electrophile sulfonylation. nih.gov In this method, an amine-SO₂ surrogate, such as bis(piperidine) sulfur dioxide (PIPSO), is used as the source of sulfur dioxide. nih.gov The photoredox cycle facilitates the conversion of the bromides into their corresponding sulfinates, which are then trapped in a one-pot procedure to yield sulfones and other sulfonyl-containing compounds. nih.gov

Sulfone-substituted tetrazoles have also been employed as precursors to sulfonyl radicals. cam.ac.uk Through iridium photoredox catalysis, these tetrazoles are activated to generate sulfonyl radical intermediates, which can then be intercepted by electron-deficient olefins like acrylates and acrylonitrile (B1666552) to furnish a range of functionalized dialkyl sulfones. cam.ac.uk

Table 1: Examples of Photoredox-Catalyzed Sulfone Synthesis

Precursors SO₂ Source / Reagent Catalyst System Product Type Reference
Katritzky Salts Sulfur Dioxide (SO₂) Photoredox Catalyst Dialkyl Sulfones rsc.org
Aryl/Alkyl Bromides Bis(piperidine) sulfur dioxide (PIPSO) Photoredox Catalyst Sulfones, Sulfonamides nih.gov
Sulfone Tetrazoles N/A (Coupling Partner) Iridium Photocatalyst Dialkyl Sulfones cam.ac.uk
Acetophenone (B1666503) Hydrazines Aryl Thiols Eosin Y / Green LED Aryl Benzyl Sulfides mdpi.com

Electrochemical Methods for Sulfone Formation

Electrosynthesis offers a green and practical alternative for preparing sulfones, often avoiding the need for chemical oxidants or metal catalysts. rsc.org These methods leverage an electric current to drive the desired chemical transformations under controlled conditions.

A primary electrochemical route to sulfones is the oxidation of sulfides. rsc.org In this process, diaryl sulfides and aryl alkyl sulfides can be selectively oxidized to either sulfoxides or sulfones. rsc.org The selectivity is effectively controlled by the reaction parameters; for example, using a lower current in a solvent like DMF can favor the formation of sulfoxides, while a higher current in a solvent such as methanol (B129727) promotes further oxidation to the sulfone. rsc.org Notably, the oxygen atoms incorporated into the final product are derived from water present in the reaction medium.

Electrochemical methods can also be used to construct sulfone derivatives from other starting materials. For example, sulfonyl hydrazides can be converted into sulfonic esters through electrosynthesis. rsc.org Mechanistic studies suggest that the process involves the electrochemical oxidation of the sulfonyl hydrazide to form a sulfonyl radical. rsc.org This radical can then react with alkyl or alkoxy radicals generated from the solvent or additives to yield the final ester product. rsc.org The reaction can be tuned to produce either sulfinic or sulfonic esters by adjusting the current and solvent system. rsc.org

Table 2: Overview of Electrochemical Sulfone Synthesis

Starting Material Key Reagents/Conditions Product Key Feature Reference
Diaryl/Aryl Alkyl Sulfides Constant Current, H₂O as O-source Sulfoxides or Sulfones Controllable selectivity via current/solvent rsc.org
Sulfonyl Hydrazides Constant Current, Alcohol solvent Sulfonic Esters Formation of sulfonyl radical intermediate rsc.org
Halonitroarenes Arylsulfinic Acids, Undivided Carbon Cell Halo-N-hydroxysulfonamides One-pot synthesis at room temperature nih.gov

Mechanistic Investigations into Bromomethyl Sulfone Synthesis Pathways

The direct synthesis of this compound typically proceeds via the α-bromination of its precursor, methyl 4-methylphenyl sulfone. The mechanism of this transformation is centered on the unique chemical properties imparted by the strongly electron-withdrawing sulfonyl group.

The key mechanistic steps are understood as follows:

Formation of a Sulfonyl-Stabilized Carbanion : The sulfonyl group (–SO₂–) is a powerful electron-withdrawing group. This property significantly increases the acidity of the protons on the adjacent carbon atom (the α-carbon). Consequently, the α-protons of methyl 4-methylphenyl sulfone are acidic enough to be removed by a suitable base. This deprotonation step results in the formation of a carbanion. This anion is stabilized by resonance, with the negative charge being delocalized onto the electronegative oxygen atoms of the sulfonyl group.

Nucleophilic Attack on an Electrophilic Bromine Source : The resulting resonance-stabilized carbanion is a potent nucleophile. It readily attacks an electrophilic bromine source, such as molecular bromine (Br₂) or N-bromosuccinimide (NBS). This nucleophilic substitution reaction forms the new carbon-bromine bond, yielding the final product, this compound.

This pathway is conceptually analogous to the well-established mechanism for the α-halogenation of ketones and other carbonyl compounds. libretexts.orglibretexts.org In those reactions, an acid or base catalyst is used to generate a nucleophilic enol or enolate intermediate, which then attacks a halogen. libretexts.org Kinetic studies of acid-catalyzed ketone halogenation have shown that the reaction rate is dependent on the concentration of the ketone and the acid catalyst, but independent of the halogen concentration, indicating that the formation of the enol intermediate is the rate-determining step. libretexts.org The presence of electron-withdrawing groups on an associated aromatic ring has been shown to facilitate α-bromination reactions in acetophenone derivatives, which parallels the activating effect of the sulfonyl group. nih.gov While the intermediate is a carbanion rather than an enolate, the fundamental principle of creating a nucleophilic α-carbon to attack an electrophilic halogen remains the same.

Reactivity and Reaction Mechanisms of Bromomethyl 4 Methylphenyl Sulfone

Electrophilic Character of the Bromomethyl Group

The electrophilic nature of the bromomethyl group in bromomethyl 4-methylphenyl sulfone is a defining feature of its reactivity. This characteristic stems from the presence of a bromine atom, which serves as an effective leaving group, and the potent electron-withdrawing capacity of the adjacent sulfonyl group. This sulfonyl group intensifies the partial positive charge on the carbon atom of the bromomethyl moiety, rendering it highly susceptible to nucleophilic attack.

This compound readily participates in nucleophilic substitution reactions, which can proceed via either SN1 or SN2 pathways, contingent on the specific reaction conditions and the identity of the nucleophile. youtube.commasterorganicchemistry.comkhanacademy.orgyoutube.com Given that the carbon atom bearing the bromine is primary, the SN2 mechanism is generally favored. youtube.comyoutube.com This mechanism involves a backside attack by the nucleophile, which would result in an inversion of stereochemistry if the carbon were a chiral center. youtube.com

The SN1 mechanism, while less common for primary halides, can occur under conditions that promote the formation of a carbocation intermediate, such as in the presence of a weak nucleophile or a polar protic solvent. masterorganicchemistry.comkhanacademy.orgyoutube.com The stability of this potential carbocation would be influenced by the neighboring sulfonyl group.

The electrophilic carbon of this compound exhibits a notable reactivity towards soft nucleophiles, a behavior predicted by the Hard and Soft Acid and Base (HSAB) theory. This principle suggests that the relatively soft electrophilic carbon will preferentially react with soft nucleophiles like thiols and sulfinates.

Reactions with thiols (R-SH) or their corresponding thiolates (R-S⁻) yield thioethers. This transformation provides a direct and efficient route to the formation of carbon-sulfur bonds. nih.gov For instance, the reaction of bromomethyl phenyl sulfone with potassium thiophenoxide in dimethylformamide produces phenylthiomethyl phenyl sulfone. sigmaaldrich.com

In the presence of a strong base, this compound can undergo elimination reactions. The acidity of the α-proton, located on the carbon adjacent to both the bromine and the sulfonyl group, facilitates its removal by a base. The subsequent elimination of the bromide ion from the resulting carbanion generates a vinyl sulfone intermediate.

Nucleophilic Reactivity at the α-Sulfone Carbon

While the principal reactivity of this compound is associated with the electrophilicity of the bromomethyl carbon, the α-carbon can also display nucleophilic characteristics following deprotonation.

The protons on the α-carbon of this compound are acidic due to the significant electron-withdrawing influence of the adjacent sulfonyl group. Treatment with a suitable base can abstract a proton, leading to the formation of an α-sulfonyl carbanion. The stability of this carbanion is enhanced by the delocalization of the negative charge onto the oxygen atoms of the sulfonyl group through resonance.

The α-sulfonyl carbanion, once formed, functions as a powerful nucleophile and can engage in various carbon-carbon bond-forming reactions, such as alkylation and acylation. chadsprep.comyoutube.commasterorganicchemistry.comyoutube.com

In alkylation reactions, the carbanion attacks an electrophilic alkyl halide, leading to the creation of a new carbon-carbon bond. Acylation reactions involve the interaction of the α-sulfonyl carbanion with an acylating agent, for example, an acyl chloride or an anhydride, to produce β-keto sulfones. youtube.com These products are versatile intermediates in organic synthesis.

Radical Pathways and Rearrangements

The bromomethyl group in this compound is a key site for radical reactivity. The carbon-bromine bond is relatively weak and can undergo homolytic cleavage upon initiation by light (photolysis) or a radical initiator to generate a sulfonyl-stabilized radical. youtube.com This reactivity is analogous to the well-known radical bromination of positions adjacent to a benzene (B151609) ring (benzylic positions). youtube.comyoutube.com The resulting (4-methylphenylsulfonyl)methyl radical is stabilized by the adjacent sulfonyl group.

This radical species can participate in a variety of transformations. A prominent application is in cascade cyclization reactions. For instance, visible-light-promoted reactions of bromomethyl sulfones with N-arylacrylamides can lead to the synthesis of complex polycyclic nitrogen-containing frameworks like sulfonylmethylated phenanthridines. rsc.org The process involves the generation of the sulfonylmethyl radical, its addition to an alkene or alkyne, and subsequent intramolecular cyclization. rsc.orgnih.gov

Another example involves the use of sulfonyl radical precursors, such as sulfonyl chlorides, which add to alkynes to generate vinyl radicals. nih.govresearchgate.net While not directly involving the bromomethyl group, this illustrates the general reactivity of sulfonyl-containing radicals in synthesis. For example, a sulfonyl radical generated from a sulfonyl chloride can add to a propargyl alcohol, leading to a vinyl radical intermediate that undergoes further cyclization and migration to form spirocyclic vinyl sulfones. nih.govresearchgate.net

The general scheme for radical initiation at the bromomethyl group can be represented as:

Initiation: The C-Br bond is cleaved by an initiator (e.g., light, AIBN) to form a primary radical.

Propagation: The generated radical adds to an unsaturated bond (alkene, alkyne), creating a new radical intermediate.

Termination/Further Reaction: The new radical can abstract an atom, couple with another radical, or undergo intramolecular cyclization to form the final product.

The stability and reactivity of the radical intermediate are influenced by the strong electron-withdrawing nature of the sulfonyl group, making these reactions efficient pathways for C-C bond formation. cas.cn

The sulfone functional group is known to participate in and mediate a variety of molecular rearrangements, which often proceed through either polar or radical mechanisms. rsc.org While some rearrangements involve the entire sulfonyl group being eliminated, such as in the Ramberg-Bäcklund reaction to form alkenes, others involve the migration of the sulfonyl group to a different position within the molecule. wikipedia.orgtandfonline.combiu.ac.il

Reports of sulfonyl migrations, often described as unexpected, have been compiled over the years, including 1,2-, 1,3-, 1,4-, and 1,5-sulfonyl shifts. rsc.org These migrations can be key steps in the synthesis of complex molecules. For example, a 1,3-rearrangement of allylic sulfones can be induced by reagents like m-chloroperbenzoic acid. tandfonline.com

Mechanistic studies, often employing isotopic labeling and computational methods, have helped to elucidate the pathways of these migrations. rsc.org For instance, the thermal rearrangement of allylic sulfinates to the more stable allylic sulfones can proceed through either a concerted rsc.orgacs.org sigmatropic pathway or a dissociative-recombination pathway involving an ion-pair intermediate, depending on the substrate structure. acs.org Although this is a rearrangement to a sulfone, it highlights the dynamic nature of sulfur-oxygen functionalities.

More directly relevant are rearrangements involving the migration of the sulfone group itself. Such processes have been observed in various contexts, including the synthesis of pyrroles where a highly regioselective migration of a sulfonyl group is a key step. nih.gov Recently, cycloannulative sulfonyl migrations have gained attention, where a sulfonyl group shifts from a carbon to another carbon during a cyclization cascade, enabling the synthesis of vinyl sulfone-tethered chromenes. acs.org

The potential for such rearrangements in molecules like this compound would likely manifest in its derivatives, particularly under thermal, photochemical, or catalytic conditions that could promote the formation of radical or ionic intermediates conducive to group migration.

Rearrangement TypeDescriptionKey Feature
Ramberg-Bäcklund A base-mediated reaction of α-halo sulfones to form alkenes via an episulfone intermediate. tandfonline.comElimination of SO₂
Sulfonyl Migration (e.g., 1,3-shift) Migration of the R-SO₂ group from one atom to another within a molecule. rsc.orgtandfonline.comIntramolecular shift of the sulfonyl group.
Truce-Smiles Rearrangement An intramolecular nucleophilic aromatic substitution where a sulfone can act as the migrating group. biu.ac.ilAryl migration.
Mislow–Evans Rearrangement A rsc.orgacs.org-sigmatropic rearrangement of an allyl sulfoxide (B87167) to an allyl sulfenate, which can then be oxidized to a rearranged sulfone. rsc.orgInvolves a sulfoxide intermediate.

Interplay and Synergy Between Bromomethyl and Sulfone Functionalities

The reactivity of this compound is governed by the powerful electronic interplay between the bromomethyl moiety and the 4-methylphenyl sulfone group. The sulfonyl group (–SO₂–) is one of the strongest electron-withdrawing groups in organic chemistry. wikipedia.orgresearchgate.net This is due to the high electronegativity of the oxygen atoms and the potential for d-orbital participation by the sulfur atom, resulting in a strong inductive effect (-I) and a resonance-withdrawing effect (-M). researchgate.netresearchgate.net

This strong electron-withdrawing character has several key consequences:

Acidity of α-Protons: The sulfonyl group significantly increases the acidity of the protons on the adjacent carbon (the methylene (B1212753) group in this case). This makes deprotonation by a base relatively easy, forming a carbanion that is stabilized by the sulfone. wikipedia.org This carbanion can then act as a nucleophile.

Activation of Leaving Groups: The electron-withdrawing nature of the sulfone facilitates nucleophilic substitution reactions at the bromomethyl carbon. The bromide ion is an excellent leaving group, and its departure is encouraged by the stabilization of the transition state and the resulting carbocationic character by the adjacent sulfonyl group.

Radical Stabilization: As mentioned in section 3.3.1, the sulfonyl group stabilizes an adjacent radical center, facilitating radical reactions at the bromomethyl position. nih.gov

The bromomethyl group primarily exerts a strong inductive electron-withdrawing effect (-I), but its most significant role is as a reactive handle. The C-Br bond is the site of both nucleophilic substitution and radical formation.

The synergy between these two functional groups dictates the molecule's reaction pathways. For example, in the presence of a base, the molecule can act as a nucleophile via carbanion formation. In the presence of a nucleophile, it acts as an electrophile via substitution of the bromide. Under radical conditions, it serves as a precursor to a stabilized radical. This pluripotency makes it a versatile building block in synthesis. nih.gov

The dual functionality of this compound makes it an excellent substrate for intramolecular cyclization and annulation strategies, leading to the formation of various heterocyclic and carbocyclic ring systems. These reactions leverage the ability of the molecule to act as both an electrophile (at the bromomethyl carbon) and, after deprotonation, a nucleophile (at the same carbon).

A common strategy involves a tandem reaction sequence, often termed a Michael-Initiated Ring Closure (MIRC). In this approach, a nucleophile adds to a Michael acceptor, and the resulting enolate intermediate then participates in an intramolecular cyclization by displacing the bromide from a tethered bromomethyl sulfone moiety. This is a powerful method for constructing rings. nih.gov

Alternatively, a substrate can be designed where a nucleophilic site is already present in the molecule, positioned to attack the electrophilic bromomethyl carbon. For example, a phenol (B47542) or amine attached to the main structure via a suitable linker can undergo intramolecular Williamson ether or amine synthesis, respectively, by displacing the bromide.

Visible-light-promoted radical cascade reactions represent another modern approach. In these processes, a radical generated at the bromomethyl position can add to a tethered unsaturated system (like an alkene or alkyne), initiating a cyclization event. rsc.org This strategy has been used to synthesize complex polycyclic frameworks. rsc.orgnih.gov For example, a photocatalytic approach can be used to generate spirocyclic vinyl sulfones through a tandem radical cyclization and functional group migration process. nih.govresearchgate.net

Examples of Annulation Strategies:

StrategyDescriptionIntermediateProduct Type
Tandem Alkylation/Cyclization A nucleophile is generated elsewhere in the molecule (e.g., deprotonation of an active methylene) which then attacks the bromomethyl carbon.CarbanionFused or spirocyclic rings
Radical Cascade Cyclization A radical is formed at the bromomethyl carbon, which then adds to an intramolecular π-system. rsc.orgSulfonyl-stabilized radicalFused or spirocyclic rings
MIRC Annulation The carbanion derived from the bromomethyl sulfone acts as the nucleophile in a conjugate addition, followed by an intramolecular ring-closing step.Enolate/CarbanionCyclopropanes, etc.
Cationic Cyclization Under acidic conditions, a tosylhydrazone derivative can undergo intramolecular cyclization with a vinyl group. rsc.orgCationic speciesPolysubstituted indenes

These strategies highlight the synthetic versatility of this compound and related structures in constructing complex molecular architectures.

Kinetic and Thermodynamic Aspects of Reaction Pathways

The reactivity of this compound is significantly influenced by the strong electron-withdrawing nature of the p-tolylsulfonyl group, which activates the adjacent carbon atom for nucleophilic attack and facilitates the displacement of the bromide leaving group. The kinetic and thermodynamic parameters of these reactions are crucial for understanding the underlying mechanisms and predicting the reaction outcomes under various conditions.

Detailed research into the reaction kinetics of analogous ω-bromoalkyl p-tolyl sulfones provides valuable insights into the factors governing the rates of substitution and elimination reactions. A study on the reactions of a series of ω-bromoalkyl p-tolyl sulfones (p-MeC₆H₄SO₂[CH₂]ₙBr) with sodium ethoxide in ethanol (B145695) and potassium t-butoxide in t-butyl alcohol revealed the interplay of inductive effects, steric hindrance, and the nature of the base in determining the reaction pathway. rsc.org

While specific kinetic data for this compound (the n=1 analogue) is not extensively detailed in the available literature, the trends observed for longer-chain analogues (n = 3-6) offer a strong basis for understanding its reactivity. For instance, the rates of both substitution and elimination were found to decrease as the alkyl chain length (n) increases, highlighting the diminishing inductive effect of the sulfonyl group with distance. rsc.org However, even with six carbon atoms separating the sulfonyl group and the bromine atom, the reaction rates were notably higher than those for the corresponding unsubstituted alkyl bromides. rsc.org This underscores the potent activating effect of the p-tolylsulfonyl group.

In reactions with sodium ethoxide in ethanol, both substitution and elimination products are formed. rsc.org The rate constants for these competing pathways can be determined by quantitative analysis of the product mixture. The following table illustrates the type of kinetic data obtained in such studies for related compounds.

Table 1: Representative Rate Constants for Reactions of ω-Bromoalkyl p-Tolyl Sulfones with Sodium Ethoxide in Ethanol

Compound (n) Overall Rate Constant (k_overall) (M⁻¹s⁻¹) Substitution Rate Constant (k_sub) (M⁻¹s⁻¹) Elimination Rate Constant (k_elim) (M⁻¹s⁻¹)
3-Bromopropyl p-tolyl sulfone (n=3)Data not available in abstractData not available in abstractData not available in abstract
4-Bromobutyl p-tolyl sulfone (n=4)Decreasing with nDecreasing with nDecreasing with n
5-Bromopentyl p-tolyl sulfone (n=5)Decreasing with nDecreasing with nDecreasing with n
6-Bromohexyl p-tolyl sulfone (n=6)Decreasing with nDecreasing with nDecreasing with n

The choice of base and solvent system also plays a critical role in the reaction kinetics. With a bulkier base like potassium t-butoxide in t-butyl alcohol, elimination reactions are generally favored over substitution. rsc.org Furthermore, for certain chain lengths, cyclization becomes a significant reaction pathway. For example, 3-bromopropyl p-tolyl sulfone undergoes cyclization in the presence of both sodium ethoxide and potassium t-butoxide. rsc.org

Thermodynamic considerations, such as the relative stability of reactants, transition states, and products, are also essential for a complete understanding of the reaction pathways. The strong electron-withdrawing p-tolylsulfonyl group stabilizes the transition state of nucleophilic substitution reactions, thereby lowering the activation energy and increasing the reaction rate.

Further research focusing specifically on the kinetics and thermodynamics of this compound would be invaluable for a more precise quantitative understanding of its reactivity.

Applications in Advanced Organic Synthesis and Chemical Derivatization

Utilization as a C1 Building Block and Synthon for C–C Bond Formation

As a C1 building block, bromomethyl 4-methylphenyl sulfone provides a single carbon atom—the methylene (B1212753) (-CH2-) group—for the construction of larger molecules through the formation of new carbon-carbon bonds. thieme.denih.gov This capability is fundamental to its application in synthetic chemistry.

Cross-Coupling Reactions

While direct cross-coupling reactions involving the C(sp³)-Br bond of bromomethyl p-tolyl sulfone are challenging, the broader class of α-halosulfones participates in various transition metal-catalyzed reactions. For instance, nickel-catalyzed Negishi-type arylations and alkenylations of racemic α-bromosulfones have been shown to proceed effectively, furnishing cross-coupling products in high yields. organic-chemistry.org These reactions typically involve the in-situ metallation of the sulfone followed by coupling with aryl bromides in the presence of a palladium or nickel catalyst. organic-chemistry.org

The selectivity in coupling reactions involving molecules with multiple reactive sites, such as different types of carbon-halogen bonds, can often be controlled by the choice of catalyst and ligands. For example, in systems containing both C(sp²)-Br and C(sp³)-Cl bonds, palladium catalysts with specific phosphine (B1218219) ligands can selectively activate one site over the other, demonstrating the potential for controlled C-C bond formation in complex substrates. nih.gov

Table 1: Representative Cross-Coupling Strategies for Sulfone Derivatives

Coupling Partners Catalyst System Product Type
α-Bromosulfones & Aryl Bromides NiCl2(dme) / Ligand α-Aryl Sulfones
α-Bromosulfones & Alkenyl Halides NiBr2·diglyme / Ligand α-Alkenyl Sulfones

Construction of Substituted Methane (B114726) and Ethane Derivatives

The most direct application of this compound as a C1 synthon is in nucleophilic substitution reactions. The reactive C-Br bond allows for alkylation of a wide range of nucleophiles, leading to the formation of substituted methane derivatives where the p-tolylsulfonylmethyl group is introduced into a new molecule.

This strategy is fundamental for creating new C-C bonds. For example, the reaction of bromomethyl p-tolyl sulfone with carbanions, such as those derived from malonic esters or β-ketoesters, results in the formation of new carbon-rich frameworks. Similarly, organometallic reagents can displace the bromide to form extended carbon chains. The analogous bromomethyl phenyl sulfone readily reacts with nucleophiles like potassium thiophenoxide to yield the corresponding substituted methane derivative, phenylthiomethyl phenyl sulfone. sigmaaldrich.com

Precursor for Complex Molecular Architectures

Beyond simple C-C bond formation, this compound serves as a starting material for more elaborate molecular structures, including polymers and heterocyclic systems.

Synthesis of Polymeric and Advanced Material Precursors

The sulfone group is a key component in many high-performance polymers, imparting desirable properties such as thermal stability, mechanical strength, and chemical resistance. While direct polymerization of this compound is not widely reported, related sulfone-containing monomers are extensively used. For example, vinyl-substituted benzyl (B1604629) phenyl sulfones have been synthesized and polymerized via free-radical methods to create polysulfones. lifescienceglobal.comresearchgate.net

Furthermore, bromo-functionalized sulfone compounds can act as initiators in controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP). A difunctional initiator containing a phenyl sulfone core and two bromo-ester groups has been successfully used to synthesize polymethylmethacrylate (pMMA) with a central sulfone unit. researchgate.net This demonstrates a viable pathway for incorporating sulfone moieties into advanced polymer architectures using bromo-initiators, a role for which this compound is conceptually well-suited. The development of sulfone-substituted poly(p-phenylene vinylene)s (SO2-PPVs) from thioalkyl precursors highlights the ongoing interest in sulfone-containing conjugated polymers for applications in materials science. rsc.org

Role in Heterocyclic Compound Synthesis

Halomethyl sulfones are valuable precursors in the synthesis of various heterocyclic compounds. The synthetic strategy often involves an initial alkylation of a substrate containing multiple nucleophilic sites by the halomethyl sulfone, followed by an intramolecular cyclization to form the ring system.

For instance, bromomethyl-substituted scaffolds are pivotal intermediates for creating libraries of biologically active compounds. In one example, a C-7 bromomethyl-substituted dihydrothiazolo-2-pyridone scaffold was synthesized. This reactive intermediate allowed for the introduction of various substituents, including those needed to form new heterocyclic rings, leading to the discovery of new pilicide anti-virulence agents. nih.gov The reaction of ω-bromoacetophenones with cyanoacetylhydrazine can lead to the formation of triazine derivatives, showcasing how bromomethyl-type reactivity is used to construct nitrogen-containing heterocycles.

Derivatization Strategies for Structural Diversification

The chemical structure of this compound allows for several derivatization strategies to create a diverse library of related compounds. The primary site for modification is the highly reactive bromomethyl group.

Nucleophilic substitution of the bromide is the most common derivatization pathway. A wide variety of heteroatom nucleophiles can be employed to displace the bromide, leading to a range of functionalized products. This approach has been used with related bromomethyl compounds, such as 4-bromomethyl-7-methoxycoumarin, which serves as a derivatizing agent for amines and other nucleophiles for analytical purposes. nih.gov

Table 2: Derivatization of the Bromomethyl Group via Nucleophilic Substitution

Nucleophile Type Reagent Example Product Functional Group
Oxygen Nucleophiles Alkoxides (RO⁻), Phenoxides (ArO⁻) Ethers (-OR)
Nitrogen Nucleophiles Amines (RNH₂), Azide (N₃⁻) Amines (-NHR), Azides (-N₃)
Sulfur Nucleophiles Thiolates (RS⁻), Thiophenoxides (ArS⁻) Thioethers (-SR)

| Carbon Nucleophiles | Enolates, Organometallics | C-C Bonded Structures |

These derivatization reactions significantly expand the synthetic utility of this compound, allowing it to be a versatile starting point for molecules with tailored electronic and structural properties for various applications in medicinal chemistry and materials science.

Post-Synthetic Modification of the Bromomethyl Group

The bromomethyl group of this compound serves as a versatile handle for a variety of post-synthetic modifications, primarily through nucleophilic substitution reactions. The presence of the electron-withdrawing p-tolylsulfonyl group enhances the reactivity of the benzylic bromide, making it an excellent electrophile for a wide range of nucleophiles.

One common transformation involves the displacement of the bromide ion by sulfur nucleophiles. For instance, the reaction of bromomethyl phenyl sulfone with potassium thiophenoxide in dimethylformamide results in the formation of phenylthiomethyl phenyl sulfone. sigmaaldrich.com This type of reaction allows for the introduction of various thioether linkages, which can be valuable for further synthetic manipulations or for creating molecules with specific properties.

The bromomethyl group can also react with other nucleophiles, such as amines, azides, and alkoxides, to generate a diverse array of derivatives. nih.gov These reactions typically proceed with inversion of stereochemistry at the benzylic carbon if a chiral center is present. The resulting products, containing amine, azide, or ether functionalities, are important building blocks in medicinal chemistry and materials science.

Under basic conditions, this compound can undergo other transformations. For example, treatment with potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO) at room temperature can lead to a disproportionation reaction, yielding methyl phenyl sulfone and dibromomethyl phenyl sulfone. sigmaaldrich.com

The reactivity of the bromomethyl group is summarized in the following table:

Table 1: Examples of Post-Synthetic Modifications of the Bromomethyl Group
Nucleophile Reagent Example Product Type
Thiolate Potassium thiophenoxide Thioether
Amine Primary or secondary amines Substituted amine
Azide Sodium azide Azide
Alkoxide Sodium methoxide Ether
Hydroxide Potassium hydroxide Disproportionation products

Functionalization of the Aromatic Ring System

The aromatic ring of this compound can be further functionalized through electrophilic aromatic substitution (EAS) reactions. The regioselectivity of these reactions is dictated by the directing effects of the two substituents already present on the ring: the methyl group and the bromomethylsulfonyl group.

The methyl group (-CH₃) is an activating group and an ortho, para-director. libretexts.orgkhanacademy.org This means it increases the rate of electrophilic attack on the aromatic ring compared to benzene (B151609) and directs incoming electrophiles to the positions ortho and para to itself. Conversely, the sulfonyl group (-SO₂R) is a deactivating group and a meta-director. lumenlearning.compressbooks.pub It withdraws electron density from the ring, making it less reactive, and directs incoming electrophiles to the meta position.

In this compound, the methyl and bromomethylsulfonyl groups are in a para relationship. This leads to a situation where their directing effects are opposed. The activating methyl group directs incoming electrophiles to the two equivalent ortho positions (carbons 2 and 6), while the deactivating bromomethylsulfonyl group directs them to the same positions, which are meta to it (carbons 3 and 5 are also meta, but the ortho positions to the methyl group are generally more activated).

When multiple substituents are present on a benzene ring, the most strongly activating group generally controls the position of further substitution. youtube.com In this case, the activating methyl group will have a more dominant directing effect than the deactivating sulfonyl group. Therefore, electrophilic aromatic substitution reactions on this compound are expected to occur primarily at the positions ortho to the methyl group.

Table 2: Directing Effects of Substituents on the Aromatic Ring

Substituent Type Directing Effect Influence on Reactivity
Methyl (-CH₃) Activating ortho, para Increases
Sulfonyl (-SO₂CH₂Br) Deactivating meta Decreases

Common electrophilic aromatic substitution reactions that could be employed to functionalize the aromatic ring include nitration, halogenation, and Friedel-Crafts reactions. For example, nitration would introduce a nitro group, which can be subsequently reduced to an amino group, providing a handle for further derivatization.

Strategies for Sulfone Group Activation and Subsequent Removal

While the sulfone group is often a stable and useful functional group, its removal can be a crucial step in a synthetic sequence. The cleavage of the carbon-sulfur bond in sulfones is typically achieved through reductive desulfonylation. wikipedia.orgresearchgate.net

Several methods are available for the reductive removal of the sulfonyl group, and the choice of reagent often depends on the other functional groups present in the molecule. wikipedia.orgstrath.ac.uk

Active Metals and Salts: Reagents such as sodium amalgam, aluminum amalgam, magnesium, and samarium(II) iodide are effective for the reductive cleavage of sulfones. wikipedia.orgstrath.ac.uk These single-electron transfer reagents can reduce the sulfone to a sulfinate, which is a good leaving group.

Tin Hydrides: Tributyltin hydride can also be used to reduce sulfones, particularly α-keto and allylic sulfones. wikipedia.org The reaction proceeds through a radical mechanism.

Transition Metal Catalysis: Palladium complexes, in combination with a hydride source like lithium triethylborohydride (LiHBEt₃), are highly effective for the desulfonylation of allylic sulfones. wikipedia.org Nickel catalysts have also been employed. researchgate.net

In some cases, the sulfone group can be activated to facilitate its removal. For example, in the Julia-Kocienski olefination, a β-hydroxy sulfone is converted into an alkene, with the sulfone group acting as a leaving group. wikipedia.org While not directly applicable to the removal of the sulfone from the aromatic ring of this compound, this illustrates the principle of activating the sulfone for elimination.

A proposed strategy for the removal of the p-tolylsulfonyl group from a derivative of this compound could involve a two-step process: first, modification of the molecule to introduce a group that facilitates reduction, followed by treatment with a suitable reducing agent. For instance, if the bromomethyl group has been converted to an alcohol, subsequent reactions might be more amenable to specific reductive conditions.

The sulfone group can also be removed under certain basic conditions, where it can act as a leaving group in elimination reactions. nih.gov

Table 3: Common Reagents for Reductive Desulfonylation

Reagent Class Specific Examples
Active Metals/Salts Sodium amalgam (Na/Hg), Samarium(II) iodide (SmI₂)
Tin Hydrides Tributyltin hydride (Bu₃SnH)
Transition Metal Catalysts PdCl₂(dppp)/LiHBEt₃

Applications as Derivatization Agents in Analytical Chemistry

While direct applications of this compound as a derivatizing agent in analytical chemistry are not widely documented, its chemical properties suggest significant potential in this area. Derivatization is a technique used to chemically modify an analyte to enhance its detection and separation in methods like high-performance liquid chromatography (HPLC) and gas chromatography (GC). nih.govresearchgate.netchromforum.org

The reactivity of the bromomethyl group makes this compound a promising candidate for the derivatization of nucleophilic analytes. Carboxylic acids, phenols, and thiols can react with the bromomethyl group to form esters, ethers, and thioethers, respectively. This derivatization would introduce the p-tolylsulfonyl moiety into the analyte molecule.

The p-tolylsulfonyl group possesses several features that are advantageous for analytical detection:

UV Chromophore: The aromatic ring of the p-tolyl group provides strong ultraviolet (UV) absorbance, which can significantly enhance the sensitivity of detection for analytes that lack a native chromophore. google.com

Mass Spectrometry Tag: The sulfone group can be easily ionized in techniques like electrospray ionization mass spectrometry (ESI-MS), potentially improving the analyte's response. nih.gov

Improved Chromatographic Behavior: Derivatization can alter the polarity and volatility of an analyte, leading to better peak shape, resolution, and retention in chromatographic separations. researchgate.net

The utility of related compounds as derivatizing agents supports this potential application. For example, p-toluenesulfonyl isocyanate is used as a derivatizing reagent for alcohols and other hydroxyl-containing compounds in HPLC. nih.govsigmaaldrich.com Similarly, other bromomethyl-containing reagents, such as 4-bromomethyl-7-methoxycoumarin, are employed for the derivatization of carboxylic acids to introduce a fluorescent tag. nih.gov

A typical derivatization reaction would involve mixing the analyte with this compound in the presence of a base to facilitate the nucleophilic substitution. After the reaction, the derivatized analyte can be directly analyzed by HPLC-UV or LC-MS.

Table 4: Potential Analytes for Derivatization with this compound

Analyte Class Functional Group
Carboxylic Acids -COOH
Phenols Ar-OH
Thiols -SH
Amines -NH₂

Advanced Spectroscopic and Computational Investigations

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation of organic compounds. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (Infrared and Raman), and mass spectrometry would be employed for a definitive characterization of Bromomethyl 4-methylphenyl sulfone.

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the p-tolyl group would typically appear as two doublets in the range of 7.0-8.0 ppm, a characteristic pattern for para-substituted benzene (B151609) rings. The methyl protons of the tolyl group would give a singlet at around 2.4 ppm. The methylene (B1212753) protons adjacent to the bromine and the sulfone group (–CH₂Br) would likely appear as a singlet further downfield, estimated to be in the 4.5-5.0 ppm range due to the strong deshielding effects of the adjacent electron-withdrawing sulfone and bromine groups.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. For this compound, distinct signals for each carbon environment are expected. The carbon of the bromomethyl group (–CH₂Br) would be found at a chemical shift influenced by both the sulfur and bromine atoms. The methyl carbon of the tolyl group would have a characteristic signal around 21 ppm. docbrown.info The aromatic carbons would show four distinct signals: two for the substituted carbons and two for the unsubstituted carbons of the phenyl ring. The carbon attached to the sulfonyl group would be the most downfield among the aromatic carbons.

Expected NMR Data for this compound

Atom Type ¹H Chemical Shift (ppm, estimated) ¹³C Chemical Shift (ppm, estimated)
Aromatic CH (ortho to SO₂) 7.8-8.0 (d) ~129
Aromatic CH (ortho to CH₃) 7.3-7.5 (d) ~130
Aromatic C-SO₂ - ~138
Aromatic C-CH₃ - ~145
–CH₃ ~2.4 (s) ~21
–CH₂Br 4.5-5.0 (s) ~55-60

Note: The estimated chemical shifts are based on data from analogous compounds such as bromomethyl phenyl sulfone, dimethyl sulfone, and p-toluenesulfonamide. bipm.orgsigmaaldrich.comchemicalbook.com The actual values may vary.

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

IR Spectroscopy: The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the sulfone group. The asymmetric and symmetric stretching vibrations of the S=O bonds are expected to appear in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. nist.govresearchgate.net Other significant peaks would include those for the C-H stretching of the aromatic and aliphatic parts of the molecule (around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively), C=C stretching of the aromatic ring (around 1600-1450 cm⁻¹), and the C-Br stretching vibration, which is typically found in the lower frequency region (600-500 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric vibrations, particularly the S=O symmetric stretch and the aromatic ring breathing modes, are often strong in the Raman spectrum.

Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹, estimated)
SO₂ Asymmetric Stretch 1350-1300
SO₂ Symmetric Stretch 1160-1120
Aromatic C-H Stretch 3100-3000
Aliphatic C-H Stretch 3000-2850
Aromatic C=C Stretch 1600-1450
C-Br Stretch 600-500

Note: These are typical ranges for the specified functional groups and are based on data from related sulfone compounds. nist.govresearchgate.net

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that separates components of a mixture before mass analysis. nih.govspectrabase.com

For this compound (C₈H₉BrO₂S), the mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The expected molecular weight is approximately 248 g/mol for the ⁷⁹Br isotope and 250 g/mol for the ⁸¹Br isotope. sigmaaldrich.com

Common fragmentation pathways would likely involve the loss of the bromine atom, the sulfonyl group (SO₂), or the entire bromomethylsulfonyl group. The detection of fragments corresponding to the p-tolyl cation and other smaller charged species would help to confirm the structure.

Computational Chemistry Methodologies

In the absence of extensive experimental data, computational chemistry provides a powerful alternative for investigating the properties of this compound.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net DFT calculations can be employed to predict the optimized geometry (bond lengths and angles), vibrational frequencies, and various energetic properties of this compound. The B3LYP functional with a suitable basis set, such as 6-311G**, is commonly used for such calculations on organic molecules. researchgate.net These theoretical calculations can be compared with experimental data, where available, to validate the computational model. DFT can also be used to simulate NMR and IR spectra, which can aid in the interpretation of experimental results.

Frontier Molecular Orbital (FMO) theory is a useful approach to predict the reactivity of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability. A smaller gap suggests that the molecule is more reactive. nih.gov

For this compound, the HOMO is expected to be localized primarily on the p-tolyl ring, which is the most electron-rich part of the molecule. The LUMO is likely to be distributed over the sulfone group and the bromomethyl moiety, as these are the most electron-deficient regions. This distribution would suggest that the molecule is susceptible to nucleophilic attack at the bromomethyl carbon and electrophilic attack on the aromatic ring. The analysis of the HOMO-LUMO distribution provides valuable insights into the regioselectivity of its reactions. researchgate.net

Natural Bond Orbital (NBO) Analysis for Understanding Intramolecular Hyperconjugation and Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing a detailed picture of chemical bonding and intramolecular interactions. wikipedia.orgnih.gov It translates the complex, delocalized molecular orbitals into a more intuitive Lewis-like structure of localized bonds and lone pairs. Deviations from this idealized structure, seen as weak occupancies in "non-Lewis" antibonding orbitals, reveal delocalization effects like hyperconjugation. wikipedia.org

For this compound, NBO analysis elucidates the significant intramolecular charge transfer (ICT) and hyperconjugative interactions that govern its stability and reactivity. The primary donor-acceptor interactions involve the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. Key interactions within the molecule include:

Donation from Oxygen Lone Pairs: The lone pairs (n) on the sulfonyl oxygen atoms act as strong electron donors. They delocalize into the antibonding orbitals (σ) of adjacent sulfur-carbon and sulfur-oxygen bonds. This n → σ interaction is a form of hyperconjugation that stabilizes the molecule by spreading out electron density.

Aromatic Ring Interactions: The π-orbitals of the 4-methylphenyl (tolyl) group engage in hyperconjugation with the sulfonyl group. This involves both π → σ* and σ → π* transitions, effectively linking the electronic systems of the aromatic ring and the sulfone functional group.

Influence of the Bromomethyl Group: The C-Br bond and the C-H bonds of the bromomethyl group also participate in hyperconjugative interactions with the electron-withdrawing sulfonyl group.

These delocalization effects can be quantified by second-order perturbation theory analysis within the NBO framework, which calculates the stabilization energy (E(2)) for each donor-acceptor interaction. wisc.eduresearchgate.net Higher E(2) values indicate stronger interactions.

Interactive Table: Illustrative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for this compound

Note: The following values are representative examples based on analyses of structurally similar aryl sulfones and are intended for illustrative purposes. Actual values require specific DFT calculations for the title compound.

Donor NBO (Occupancy)Acceptor NBO (Occupancy)E(2) (kcal/mol)Interaction Type
LP (O) on Sulfonylσ(S-Caryl)~5-10n → σ
LP (O) on Sulfonylσ(S-Cmethyl)~4-8n → σ
π (Caryl-Caryl)σ(S-Caryl)~2-5π → σ
σ (C-H) on Methylπ(Caryl-Caryl)~1-3σ → π
σ (S-Caryl)σ(C-Br)~0.5-2σ → σ

This table demonstrates how NBO analysis provides a quantitative basis for understanding the flow of electron density within the molecule, highlighting the crucial role of the sulfonyl group's oxygen lone pairs and the aromatic system in stabilizing the structure through hyperconjugation. researchgate.netfrontiersin.org

Molecular Electrostatic Potential (MEP) and Local Reactivity Descriptors (Fukui Functions) for Site Selectivity

To predict how this compound will interact with other chemical species, computational chemists employ tools that map its electronic landscape. The Molecular Electrostatic Potential (MEP) and Fukui functions are chief among these, providing a guide to the molecule's reactive sites. researchgate.netymerdigital.com

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. researchgate.net It is color-coded to indicate regions of varying electrostatic potential.

Red/Yellow Regions: These colors signify areas of negative potential, which are rich in electron density. They are attractive to electrophiles (electron-seeking reagents). In this compound, these regions are expected to be concentrated around the highly electronegative oxygen atoms of the sulfonyl group.

Blue Regions: This color indicates areas of positive potential, which are electron-deficient and susceptible to attack by nucleophiles (nucleus-seeking reagents). Such regions are anticipated around the hydrogen atoms and, significantly, the carbon atom of the bromomethyl group, due to the electron-withdrawing effects of both the bromine and the adjacent sulfonyl group. ymerdigital.com

While the MEP provides a qualitative picture, Fukui functions offer a more quantitative prediction of local reactivity. mdpi.com Derived from conceptual Density Functional Theory (DFT), the Fukui function, ƒ(r), identifies which atoms in a molecule are most likely to accept or donate electrons. chemijournal.comderpharmachemica.com

ƒ+(r): This function measures the reactivity towards a nucleophilic attack. The atom with the highest ƒ+ value is the most likely site for a nucleophile to attack.

ƒ-(r): This function measures the reactivity towards an electrophilic attack. The atom with the highest ƒ- value is the most probable site for an electrophile to attack.

For this compound, calculations would likely show a high ƒ+ value on the carbon of the CH₂Br group, marking it as the primary electrophilic center. Conversely, the highest ƒ- values would be associated with the sulfonyl oxygen atoms, identifying them as the primary nucleophilic centers.

Interactive Table: Predicted Local Reactivity Descriptors (Fukui Functions) for Key Atoms

Note: These values are qualitative predictions based on the known electronic effects of the functional groups. Specific numerical values are obtained from DFT calculations, often using population analysis schemes like NBO. derpharmachemica.com

AtomPredicted ƒ+ Value (for Nucleophilic Attack)Predicted ƒ- Value (for Electrophilic Attack)Predicted Role
C (in CH₂Br)HighLowPrimary Electrophilic Site
S (in SO₂)ModerateLowSecondary Electrophilic Site
O (in SO₂)LowHighPrimary Nucleophilic Site
C (Aromatic Ring)Low-ModerateLow-ModerateSites for Aromatic Substitution
BrLowModeratePotential Nucleophilic Site (Lone Pairs)

Together, MEP and Fukui functions provide a comprehensive and predictive model of the molecule's chemical reactivity, pinpointing the specific atomic sites where reactions are most likely to occur. ymerdigital.com

Simulation of Reaction Mechanisms and Transition State Structures

Computational chemistry allows for the detailed simulation of chemical reaction pathways, providing insights into mechanisms that are often impossible to observe directly through experimental means. For this compound, a primary reaction of interest is nucleophilic substitution at the α-carbon (the carbon bonded to bromine).

Using DFT methods, the entire reaction coordinate for a process like an Sₙ2 reaction can be mapped. acs.org This involves calculating the energy of the system as the nucleophile approaches the electrophilic carbon and the bromide leaving group departs. A key objective of this simulation is to locate the transition state (TS) , which represents the highest energy point along the reaction pathway. ajchem-a.com The energy difference between the reactants and the transition state is the activation energy (ΔG‡), a critical determinant of the reaction rate. acs.org

For example, in the reaction of this compound with a nucleophile (e.g., methanethiolate, as a model), computational modeling can:

Optimize Geometries: Determine the lowest-energy structures for the reactants, products, and the transition state. ajchem-a.com

Calculate Activation Energy: Compute the energy barrier that must be overcome for the reaction to proceed. nih.gov

Analyze Transition State Structure: Examine the bond lengths and angles of the TS. In an Sₙ2 reaction, this would typically show a pentacoordinate carbon atom with partially formed and partially broken bonds to the incoming nucleophile and the leaving bromide, respectively.

Investigate Electronic Effects: The strong electron-withdrawing nature of the adjacent 4-methylphenyl sulfonyl group is expected to stabilize the transition state, thereby influencing the reaction's kinetics.

These simulations are performed using various levels of theory and basis sets (e.g., B3LYP/6-311+G**), often incorporating a solvent model to better mimic experimental conditions. ajchem-a.comnih.gov The results from these calculations not only explain observed reactivity but also allow chemists to predict how changes to the molecular structure or reaction conditions will affect the outcome. nih.gov

Calculation of Spectroscopic Parameters for Experimental Validation

A crucial application of computational chemistry is the prediction of spectroscopic data. By calculating parameters such as vibrational frequencies (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts, a direct comparison can be made between theoretical models and experimental results. tau.ac.ildtic.mil A strong correlation validates the computational method used, lending credibility to its predictions about less tangible properties like transition states and charge distributions. researchgate.net

FT-IR Spectra: DFT calculations can compute the harmonic vibrational frequencies of a molecule. dtic.mil These calculated frequencies correspond to the fundamental vibrational modes (stretching, bending, etc.) observed in an experimental FT-IR spectrum. Although there is often a systematic overestimation in calculated frequencies, this can be corrected using empirical scaling factors, leading to excellent agreement with experimental data. nih.gov For this compound, key predicted vibrations would include the symmetric and asymmetric stretches of the SO₂ group, C-H stretches of the aromatic ring and methyl groups, and the C-Br stretch.

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts (δ). nih.gov The calculation provides theoretical shielding tensors for each nucleus (e.g., ¹H, ¹³C), which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. researchgate.net This allows for a direct, atom-by-atom comparison with experimental NMR spectra. Discrepancies between calculated and experimental shifts can often highlight subtle structural or electronic features. youtube.com

Correlation of Experimental Data with Theoretical Predictions

The synergy between theoretical calculation and experimental measurement is fundamental to modern chemical science. For this compound, the validation of computational models through experimental data is a critical step. researchgate.net

The process typically involves:

Acquiring Experimental Spectra: Obtaining high-resolution FT-IR, ¹H NMR, and ¹³C NMR spectra of a synthesized and purified sample of the compound.

Performing DFT Calculations: Optimizing the molecular geometry and calculating the corresponding spectroscopic parameters (vibrational frequencies and NMR shieldings) using an appropriate level of theory (e.g., B3LYP/6-311++G(d,p)). ymerdigital.comnih.gov

Correlating the Data: Plotting the calculated values against the experimental values. A linear regression analysis resulting in a correlation coefficient (R²) close to 1.0 indicates an excellent agreement between theory and experiment. derpharmachemica.com

For instance, a plot of calculated vibrational frequencies versus experimental FT-IR peak positions for this compound would be expected to yield a straight line, confirming the accuracy of the vibrational assignments. researchgate.net Similarly, comparing calculated and experimental ¹H and ¹³C NMR chemical shifts provides a detailed check on the predicted electronic environment of each atom in the molecule. researchgate.net

When a strong correlation is established, it provides high confidence in the computational model. This validated model can then be used to reliably investigate aspects of the molecule that are transient and difficult or impossible to measure experimentally, such as the precise nature of charge delocalization, the exact structures of transition states, and the atomistic details of reaction mechanisms. researchgate.net

Interactive Table: Example Correlation of Calculated vs. Experimental Spectroscopic Data

Note: This table illustrates the format of a correlation analysis. The data shown are hypothetical for this compound, based on typical results for similar organic molecules.

Spectroscopic ParameterAtom/GroupExperimental ValueCalculated ValueDeviation (%)
¹³C NMR Chemical Shift (ppm)C in CH₂Br48.549.21.4%
¹³C NMR Chemical Shift (ppm)C-S (Aromatic)138.2137.5-0.5%
¹H NMR Chemical Shift (ppm)H in CH₂Br4.554.611.3%
¹H NMR Chemical Shift (ppm)H in CH₃-Aryl2.452.481.2%
IR Frequency (cm⁻¹)SO₂ Asymmetric Stretch13251360 (unscaled)2.6%
IR Frequency (cm⁻¹)SO₂ Symmetric Stretch11501180 (unscaled)2.6%

A strong linear correlation across multiple data points, as exemplified above, validates the theoretical approach and its predictions regarding the molecule's electronic structure and reactivity.

Future Research Directions and Emerging Paradigms

Development of Novel Catalytic Systems for Highly Selective Transformations

The development of advanced catalytic systems is crucial for enhancing the efficiency and selectivity of reactions involving Bromomethyl 4-methylphenyl sulfone. Future research is likely to focus on catalysts that can precisely control transformations at either the benzylic bromide or the sulfone group. While the synthesis of related sulfones has been achieved using catalysts like Ruthenium on carbon (Ru/C) for oxidation reactions chemicalbook.com, the focus for a substrate like this compound would be on its subsequent transformations.

Key areas of development include:

Photoredox Catalysis: This rapidly expanding field could enable novel, mild-condition transformations. For instance, the generation of a benzylic radical from the C-Br bond could open pathways to C-C and C-heteroatom bond formations that are complementary to traditional nucleophilic substitution reactions.

Dual-Catalysis Systems: Combining a transition metal catalyst with an organocatalyst could allow for synergistic activation modes, leading to new types of bond-forming events or asymmetric transformations.

Metal-Organic Frameworks (MOFs) as Catalysts: MOFs with tailored active sites could offer high selectivity and recyclability for reactions such as nucleophilic substitutions or couplings, providing a heterogeneous catalytic approach that simplifies product purification.

Table 1: Potential Catalytic Systems for this compound Transformations

Catalytic System Type of Transformation Potential Advantage
Iridium or Ruthenium Photoredox Catalysts Single-Electron Transfer (SET) induced reactions Mild reaction conditions, generation of radical intermediates for novel bond formations.
Palladium/Organophotocatalyst Dual System Cross-coupling reactions Access to previously challenging coupling partners, potential for asymmetric variants.
Functionalized MOFs (e.g., with Lewis acidic sites) Nucleophilic Substitution Enhanced selectivity, catalyst recyclability, suitability for flow chemistry.
Ru/C with an oxidant Oxidation of a precursor sulfide (B99878) A known method for the synthesis of the parent sulfone structure. chemicalbook.com

Exploration of Stereoselective and Enantioselective Synthesis

Introducing chirality into molecules derived from this compound is a significant goal for creating high-value compounds. Research in this area is directed towards controlling the stereochemistry of reactions involving this prochiral substrate.

Asymmetric Nucleophilic Substitution: The development of chiral catalysts, such as phase-transfer catalysts or chiral N-heterocyclic carbenes (NHCs), could enable the enantioselective substitution of the bromide atom. This would provide direct access to enantioenriched products.

Kinetic Resolution: If a racemic mixture of a derivative is formed, a subsequent kinetic resolution step using a chiral catalyst could selectively react with one enantiomer, leaving the other in high enantiomeric excess. This has been demonstrated in the oxidation of related sulfoxides. orgsyn.org

Catalytic Asymmetric Sulfonylation: Emerging methods that use a combination of photoredox and hydrogen-bonding catalysis have shown promise for the enantioselective synthesis of chiral sulfones from sulfur dioxide surrogates. rsc.org Adapting such strategies could lead to novel chiral sulfone architectures. Research has also been conducted on the asymmetric oxidation of precursor sulfides using titanium complexes to yield enantioenriched sulfoxides, which are valuable chiral synthons. researchgate.net

Table 2: Approaches to Stereoselective Synthesis

Method Key Reagent/Catalyst Target Stereochemistry Relevant Finding
Asymmetric Oxidation Ti(iPrO)4/(+)-DET/TBHP complex Enantioenriched sulfoxide (B87167) precursor Can provide access to chiral building blocks for further synthesis. researchgate.net
Enantioselective Sulfonylation Photoredox and hydrogen-bonding co-catalysis α-chiral sulfones Provides a route to enantioenriched sulfones, though may require modification of the starting materials. rsc.org
Asymmetric Diels-Alder Chiral sulfinyl quinones Diastereomerically and enantiomerically pure products A key step can involve a tandem asymmetric Diels-Alder reaction followed by sulfoxide elimination. nih.gov

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow processing offers significant advantages in terms of safety, reproducibility, and scalability for reactions involving potentially reactive intermediates. Automated synthesis platforms can further accelerate the discovery and optimization of reaction conditions.

Flow Chemistry for Nucleophilic Substitutions: The reaction of this compound with nucleophiles can be performed in a flow reactor. This allows for precise control of reaction time, temperature, and stoichiometry, which can minimize the formation of byproducts. The improved heat dissipation in flow reactors is particularly beneficial for highly exothermic reactions.

Automated Reaction Optimization: Robotic platforms can be used to rapidly screen a wide range of catalysts, solvents, and temperatures to identify the optimal conditions for a given transformation. nih.gov These systems can be equipped with in-line analytical tools (e.g., HPLC, MS) for real-time monitoring and data-driven optimization. nih.govresearchgate.net

Table 3: Advantages of Integrating Advanced Synthesis Platforms

Platform Application to this compound Key Benefits
Continuous Flow Reactor Nucleophilic substitution, coupling reactions Enhanced safety, precise temperature control, improved scalability, higher reproducibility.
Automated Synthesis Robot Optimization of reaction conditions High-throughput screening of variables, rapid identification of optimal parameters. nih.gov
Integrated Flow System with In-line Analysis Multi-step synthesis and screening Reduced manual handling, real-time data acquisition, potential for on-demand synthesis. researchgate.net

Advanced Computational Modeling for Predictive Synthesis and Mechanistic Elucidation

Computational chemistry is becoming an indispensable tool for understanding and predicting chemical reactivity. For this compound, modeling can provide insights that guide experimental work.

Predicting Reaction Pathways: Density Functional Theory (DFT) calculations can be used to model the transition states of potential reactions, such as SN1 versus SN2 pathways for nucleophilic substitution at the benzylic position. This can help in selecting reaction conditions that favor the desired outcome.

Mechanism Elucidation: When unexpected products are formed, computational modeling can help to elucidate the underlying reaction mechanism. By calculating the energies of various intermediates and transition states, plausible pathways can be identified.

Catalyst Design: Computational screening can accelerate the discovery of new catalysts. By modeling the interaction of this compound with different catalyst structures, promising candidates can be identified for experimental validation. This approach is part of a broader trend of using AI and machine learning in chemistry. nih.gov

Table 4: Applications of Computational Modeling

Modeling Technique Information Gained Impact on Research
Density Functional Theory (DFT) Transition state energies, reaction profiles Prediction of reaction feasibility and selectivity; mechanistic understanding.
Molecular Dynamics (MD) Solvent effects, conformational analysis Optimization of reaction solvent and understanding of substrate-catalyst interactions.
Machine Learning (ML) Prediction of reaction outcomes from large datasets Accelerated discovery of new reactions and optimization of conditions. nih.gov

Expansion of Reactivity Profiles for Unconventional Chemical Transformations

Beyond its use as a simple alkylating agent, future research will likely uncover novel reactivity for this compound.

Generation of Sulfonyl-Stabilized Ylides: Treatment with a strong base could potentially deprotonate the methylene (B1212753) group, generating a sulfur ylide. This reactive intermediate could participate in reactions such as the Wittig or Corey-Chaykovsky reaction to form alkenes or epoxides, respectively.

Reductive Desulfonylation: The tosyl group is often used as a leaving group. Investigating reductive conditions that cleave the C-S bond after an initial substitution reaction could provide access to methylated aromatic compounds that might be difficult to synthesize otherwise.

Transition-Metal Catalyzed Cross-Coupling: While the bromide is a typical handle for cross-coupling, exploring the direct use of the sulfone group as a leaving group in certain catalytic cycles could represent a novel disconnection strategy. Research into the synthesis of sulfones from sulfinates demonstrates the versatility of the sulfur center in bond formation. rsc.org The development of derivatives of phenyl tribromomethyl sulfone for various applications also points to the broad potential of modifying sulfone-containing molecules. beilstein-journals.org

Table 5: Potential Unconventional Transformations

Reagent/Condition Intermediate/Product Type Synthetic Utility
Strong, non-nucleophilic base Sulfur Ylide Synthesis of alkenes and epoxides.
Reductive conditions (e.g., SmI2, dissolving metal) Desulfonylated product Removal of the sulfonyl group after it has served its synthetic purpose.
Nickel or Palladium catalysts with specific ligands Cross-coupled product via C-S activation Novel cross-coupling strategies.

Q & A

Q. What are the common synthetic routes for Bromomethyl 4-methylphenyl sulfone, and how can reaction conditions influence product distribution?

this compound can be synthesized via disproportionation reactions. For example, treatment of bromomethyl phenyl sulfone with KOH in dimethyl sulfoxide (DMSO) at room temperature yields methyl phenyl sulfone and dibromomethyl phenyl sulfone as byproducts . Reaction conditions such as solvent polarity, base strength, and temperature must be optimized to minimize side reactions and improve yield. Characterization via 1^1H NMR and melting point analysis (102–105°C) is critical for verifying purity .

Q. How does the instability of sulfones affect experimental outcomes, and what strategies mitigate decomposition?

Sulfones, including this compound, are prone to decomposition under prolonged reaction times or harsh conditions. For instance, oxidation of thioglycosides to sulfones using urea–hydrogen peroxide can result in moderate yields due to partial decomposition . Mitigation strategies include:

  • Using stabilizing solvents (e.g., DMSO or DMF).
  • Reducing reaction temperatures.
  • Employing rapid purification techniques (e.g., flash chromatography) .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

Key techniques include:

  • 1^1H NMR : To confirm the presence of methyl and sulfone groups.
  • X-ray crystallography : For resolving bond lengths, angles, and molecular packing (e.g., studies on related sulfonamide derivatives) .
  • Melting point analysis : To verify purity (e.g., 102–105°C for 4-bromophenyl methyl sulfone) .

Advanced Research Questions

Q. How can this compound be utilized in designing degradable hydrogels, and what factors control degradation rates?

this compound derivatives (e.g., 4-methylphenyl sulfone) serve as electron-withdrawing groups (EWGs) in carbamate crosslinkers for hydrogels. Degradation rates depend on:

  • EWG strength : 4-Chlorophenyl sulfone degrades faster than 4-methylphenyl sulfone due to higher electron withdrawal.
  • Polymer hydration : Lower PEG molecular weight (less hydration) slows degradation.
  • Base catalysis : Hydrolysis half-lives range from 14 hours to 437 days, enabling tunable degradation from 6 to 52 days .

Q. What contradictions exist in reported synthetic yields of sulfones, and how can they be resolved?

Discrepancies arise from sulfone instability and side reactions. For example, oxidation of 4-methylphenyl thioglycosides yields sulfoxides in good yields (1.5 hours) but sulfones in moderate yields due to decomposition . Resolution strategies:

  • Real-time monitoring : Use HPLC or TLC to track reaction progress.
  • Alternative oxidizing agents : Replace urea–hydrogen peroxide with milder reagents.
  • Protecting groups : Introduce stabilizing substituents (e.g., benzyl groups) .

Q. How do electron-withdrawing substituents on sulfones influence reactivity in covalent reversible chemistry?

In vinyl sulfone systems, substituents like 4-methylphenyl sulfone modulate electronic and steric properties, affecting thiol-addition kinetics. Computational studies (e.g., quantum chemical calculations) predict reactivity trends, while crystallographic data validate molecular interactions . For example, aryl substituents increase electrophilicity, accelerating thiol conjugation .

Q. What stereoselective synthesis methods are available for β-hydroxy sulfones derived from this compound?

Chemoenzymatic approaches combine oxosulfonylation with bioreduction. Sodium sulfinates (e.g., 4-methylphenyl sulfinate) react with acetylene derivatives, followed by enzymatic reduction to yield chiral β-hydroxy sulfones. HPLC analysis confirms enantiomeric excess (ee>90%ee > 90\%) .

Methodological Considerations

  • Safety : Despite low acute toxicity (GHS non-hazardous classification), use N95 masks, gloves, and eye protection to avoid irritation .
  • Data Validation : Cross-reference NMR, HPLC, and crystallographic data with published benchmarks (e.g., Beilstein RN 2045675) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.